![molecular formula C13H15FN4O2 B2855653 6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide CAS No. 1797372-83-8](/img/structure/B2855653.png)
6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK2606414 and has been synthesized using various methods.
作用機序
The mechanism of action of 6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide involves the inhibition of eIF4E activity. This leads to a reduction in the translation of specific mRNAs that are involved in cell proliferation and survival. The result is a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide have been extensively studied. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. It has been reported to reduce the production of cytokines and chemokines that are involved in the inflammatory response. This suggests that 6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide in lab experiments is its specificity for eIF4E. This allows for targeted inhibition of protein synthesis in cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research involving 6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide. One area of interest is the development of new formulations that can improve the solubility of this compound. This could make it easier to work with in lab experiments and could also improve its potential as a therapeutic agent. Another area of interest is the identification of new targets for 6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide. This could lead to the development of new treatments for diseases beyond cancer and inflammation. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound could provide valuable information for the development of clinical trials.
In conclusion, 6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide is a promising compound that has potential therapeutic applications in various diseases, particularly cancer and inflammation. Its mechanism of action involves the inhibition of eIF4E activity, which leads to a reduction in protein synthesis and cell proliferation. While there are some limitations to working with this compound in lab experiments, there are many potential future directions for research that could lead to the development of new treatments and therapies.
合成法
The synthesis of 6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide has been reported in various publications. One of the most commonly used methods involves the reaction of 2-bromo-6-fluoronicotinic acid with 3-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of triethylamine and N,N’-dicyclohexylcarbodiimide. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final compound.
科学的研究の応用
6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the activity of eukaryotic translation initiation factor 4E (eIF4E), which is a key regulator of protein synthesis and is overexpressed in many types of cancer. Inhibition of eIF4E activity by 6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide has been shown to reduce the growth and proliferation of cancer cells.
特性
IUPAC Name |
6-fluoro-N-[5-(2-methoxyethyl)-2-methylpyrazol-3-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2/c1-18-12(8-9(17-18)6-7-20-2)16-13(19)10-4-3-5-11(14)15-10/h3-5,8H,6-7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDQPRUCIVBWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCOC)NC(=O)C2=NC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2855576.png)
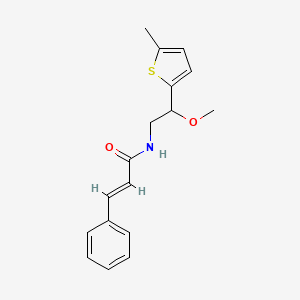
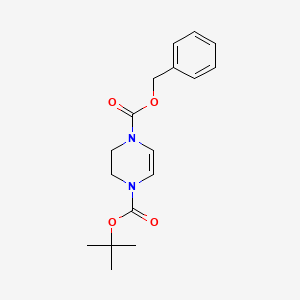
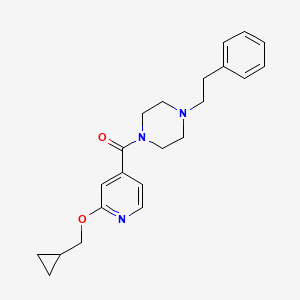
![3-(2-(diethylamino)ethyl)-7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2855582.png)
![(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2855584.png)
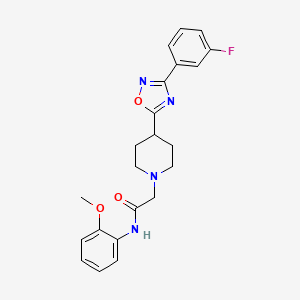
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2855586.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2855587.png)
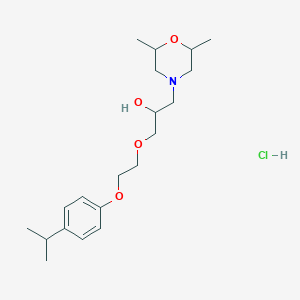
![2-Cyclopropyl-1-[1-[6-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2855590.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide](/img/structure/B2855591.png)
